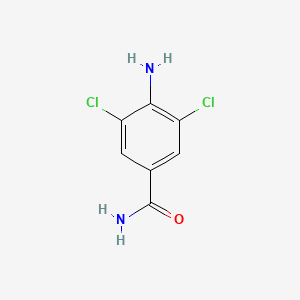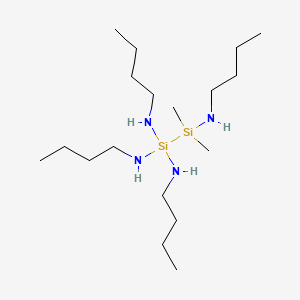
N,N',N'',N'''-(1,1-Dimethyl-1-disilanyl-2-ylidyne)tetrabutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to butylamino groups and methyl groups. Organosilicon compounds are known for their unique properties, including thermal stability, hydrophobicity, and flexibility, making them valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane typically involves the reaction of chlorosilanes with butylamine under controlled conditions. A common synthetic route might include:
Step 1: Reacting dichlorodimethylsilane with butylamine in the presence of a base such as triethylamine.
Step 2: Purification of the product through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but with optimized conditions for large-scale synthesis. This might include:
- Use of continuous flow reactors to ensure consistent product quality.
- Implementation of advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Silanols, siloxanes.
Substitution Products: Compounds with different functional groups replacing the butylamino groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mécanisme D'action
The mechanism by which 1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane exerts its effects depends on its application:
In Chemistry: Acts as a reactive intermediate in the synthesis of other compounds.
In Biology and Medicine: Interacts with biological molecules through hydrogen bonding and hydrophobic interactions.
In Industry: Provides thermal stability and hydrophobic properties to materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with similar thermal stability.
Hexamethyldisilazane: Another organosilicon compound with applications in surface treatment and as a reagent in organic synthesis.
Uniqueness
1,1,1,2-Tetrakis(butylamino)-2,2-dimethyldisilane is unique due to the presence of butylamino groups, which impart specific reactivity and properties not found in simpler organosilicon compounds.
Propriétés
Numéro CAS |
53446-25-6 |
|---|---|
Formule moléculaire |
C18H46N4Si2 |
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
N-[dimethyl-[tris(butylamino)silyl]silyl]butan-1-amine |
InChI |
InChI=1S/C18H46N4Si2/c1-7-11-15-19-23(5,6)24(20-16-12-8-2,21-17-13-9-3)22-18-14-10-4/h19-22H,7-18H2,1-6H3 |
Clé InChI |
RQBIKSFUFPXBJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN[Si](C)(C)[Si](NCCCC)(NCCCC)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



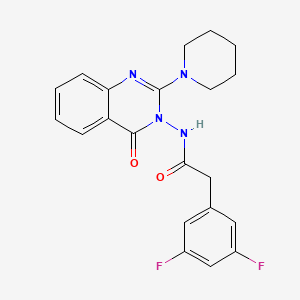
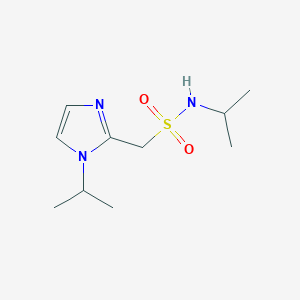
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)

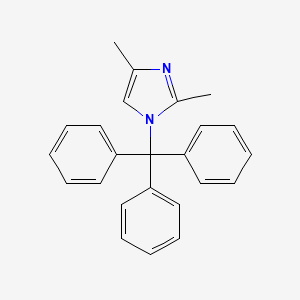

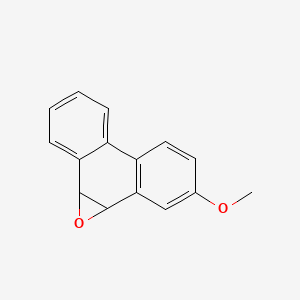
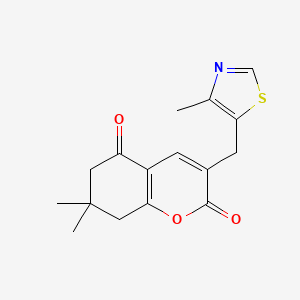
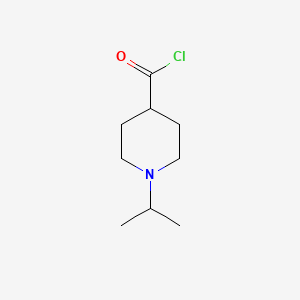
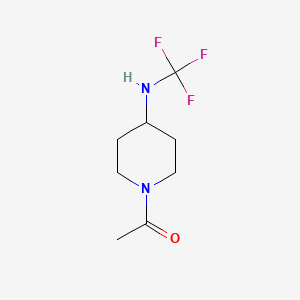
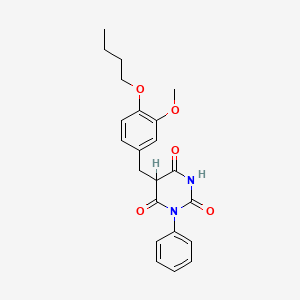
![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
